molecular formula C21H32Cl2N2O B14951601 N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide

Cat. No.: B14951601
M. Wt: 399.4 g/mol
InChI Key: KCWYSEMRHMOLHK-JJIBRWJFSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and tetradecanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide

These compounds share structural similarities but differ in their functional groups and specific applications. N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide is unique due to its specific hydrazone linkage and the presence of the tetradecane chain, which imparts distinct properties and applications .

Properties

Molecular Formula

C21H32Cl2N2O

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(26)25-24-17-18-14-15-19(22)16-20(18)23/h14-17H,2-13H2,1H3,(H,25,26)/b24-17+

InChI Key

KCWYSEMRHMOLHK-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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